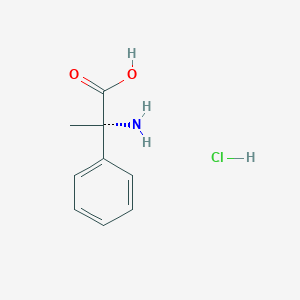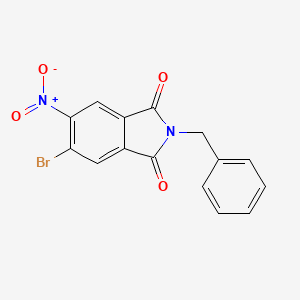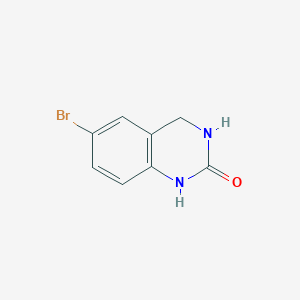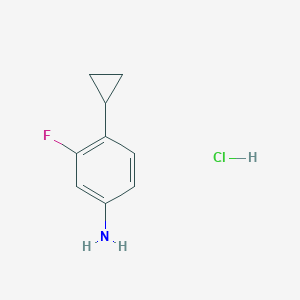
(S)-2-amino-2-phenylpropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-2-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in organic chemistry and biochemistry due to its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Aplicaciones Científicas De Investigación
(S)-2-amino-2-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
Target of Action
Similar compounds like methylphenidate have been shown to act as a norepinephrine and dopamine reuptake inhibitor
Mode of Action
It’s known that acid chlorides react with carboxylic acids to form anhydrides . Also, alcohols react with hydrohalic acids, which could be relevant if the compound interacts with alcohol groups in biological systems .
Biochemical Pathways
Related compounds like pipecolic acid are involved in various microbial pathways and enzymes for synthesis .
Pharmacokinetics
It’s known that the pharmacokinetics of drugs can be influenced by factors such as the drug’s chemical structure, the patient’s physiological state, and the route of administration .
Result of Action
The reaction of acids and bases can result in the formation of water and a salt, which could have various effects depending on the specific biological context .
Action Environment
The action of “(S)-2-Amino-2-phenylpropanoic Acid HCl” can be influenced by various environmental factors. For example, the pH of the environment can affect the activity of acids and bases . Additionally, the presence of other ions or molecules can influence the compound’s stability and efficacy .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as benzaldehyde.
Strecker Synthesis: The precursor undergoes Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form an aminonitrile intermediate.
Hydrolysis: The aminonitrile intermediate is then hydrolyzed under acidic conditions to yield (S)-2-amino-2-phenylpropanoic acid.
Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Strecker synthesis followed by hydrolysis and salt formation. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-2-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
®-2-amino-2-phenylpropanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.
Phenylalanine: A naturally occurring amino acid with a similar structure but different functional groups.
Tyrosine: Another amino acid with a phenyl group, but with an additional hydroxyl group.
Uniqueness
(S)-2-amino-2-phenylpropanoic acid hydrochloride is unique due to its specific stereochemistry and its ability to form stable hydrochloride salts, enhancing its solubility and making it more versatile for various applications.
Propiedades
IUPAC Name |
(2S)-2-amino-2-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPLCVIBPZJQG-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)

![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)








![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
